molecular formula C13H20O2 B14431318 8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 81842-10-6

8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene

Cat. No.: B14431318
CAS No.: 81842-10-6
M. Wt: 208.30 g/mol
InChI Key: DOKRWPJVFVIALX-UHFFFAOYSA-N
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Description

8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[45]dec-6-ene is an organic compound with a unique spirocyclic structure This compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[45]dec-6-ene typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable diol with a ketone or aldehyde under acidic conditions to form the spirocyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: This compound shares the spirocyclic core but differs in the side chains attached.

    β-Acoradiene: Another spirocyclic compound with different substituents, used in various applications.

Uniqueness

8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4

Properties

CAS No.

81842-10-6

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

8-(3-methylbut-2-enyl)-1,4-dioxaspiro[4.5]dec-6-ene

InChI

InChI=1S/C13H20O2/c1-11(2)3-4-12-5-7-13(8-6-12)14-9-10-15-13/h3,5,7,12H,4,6,8-10H2,1-2H3

InChI Key

DOKRWPJVFVIALX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1CCC2(C=C1)OCCO2)C

Origin of Product

United States

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